molecular formula C7H9ClO3 B6602297 2-chloro-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid CAS No. 98922-76-0

2-chloro-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid

Cat. No.: B6602297
CAS No.: 98922-76-0
M. Wt: 176.60 g/mol
InChI Key: QTYNZHNFXNOPIJ-UHFFFAOYSA-N
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Description

2-Chloro-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid (CAS 98922-76-0) is a high-purity chemical compound offered for research and development purposes. This compound features a rigid 7-oxabicyclo[2.2.1]heptane scaffold, a structure of significant interest in medicinal chemistry and organic synthesis. The 7-oxabicyclo[2.2.1]heptane core is a well-known framework in chemical synthesis, often serving as a versatile intermediate or a constrained building block for the development of more complex molecules . This core structure has been identified as a key intermediate in the synthesis of various biologically active molecules and is frequently explored in the stereoselective synthesis of natural product derivatives and other complex targets . The presence of both a carboxylic acid and a chloro substituent on the same bridge carbon provides a unique handle for further synthetic manipulation, allowing researchers to create novel amides, esters, or other derivatives. With the molecular formula C7H9ClO3 and a molecular weight of 176.60 g/mol , this compound is characterized by its high structural complexity. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers can avail of the compound in various quantities, with packaging options available for shipment from multiple global locations to suit project needs .

Properties

IUPAC Name

2-chloro-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClO3/c8-7(6(9)10)3-4-1-2-5(7)11-4/h4-5H,1-3H2,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTYNZHNFXNOPIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(CC1O2)(C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Carbonitrile Intermediate

The foundational approach involves a Diels-Alder reaction between furan and α-chloroacrylonitrile, producing a mixture of exo- and endo-2-chloro-7-oxabicyclo[2.2.1]hept-5-ene-2-carbonitrile (Fig. 1). This reaction proceeds under mild conditions, typically in dichloromethane or ether solvents at temperatures ranging from 0°C to 25°C. The stereochemical outcome—yielding approximately a 1:1 ratio of exo and endo isomers—is critical for downstream processing.

Key Reaction Parameters

ParameterCondition
SolventDichloromethane or diethyl ether
Temperature0–25°C
Reaction Time12–24 hours
Yield (Carbonitrile)70–85%

Hydrolysis to Carboxylic Acid

The carbonitrile intermediates undergo hydrolysis using aqueous hydrochloric acid (6 M) at reflux to yield the corresponding α-chloro carboxylic acids. This step converts the nitrile group (-CN) to a carboxylic acid (-COOH), producing a racemic mixture of exo- and endo-2-chloro-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid.

Hydrolysis Conditions

ParameterCondition
Reagent6 M HCl
TemperatureReflux (100–110°C)
Reaction Time4–6 hours
Yield (Acid Mixture)90–95%

Purification via Iodo Lactone Formation

To isolate the exo isomer, the acid mixture is treated with iodine in a basic medium, selectively forming an iodo lactone derivative from the endo isomer. This lactone precipitates and is removed via filtration, leaving the exo-2-chloro-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid in solution. Final purification is achieved through recrystallization from methanol or ethanol.

Purification Metrics

ParameterResult
Purity (exo Isomer)>98%
Overall Yield60–70%

Direct Chlorination of 7-Oxabicyclo[2.2.1]heptane-2-Carboxylic Acid

Reagents and Reaction Mechanism

An alternative route involves the direct chlorination of 7-oxabicyclo[2.2.1]heptane-2-carboxylic acid using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). The reaction proceeds via nucleophilic substitution, where the hydroxyl group at the 2-position is replaced by chlorine. This method is conducted in inert solvents like dichloromethane or tetrahydrofuran under anhydrous conditions.

Chlorination Conditions

ParameterCondition
ReagentSOCl₂ or PCl₅
SolventDichloromethane
Temperature0–5°C (for SOCl₂); 25°C (for PCl₅)
Reaction Time2–4 hours
Yield75–85%

Optimization Challenges

While efficient, this method requires stringent control of moisture to prevent hydrolysis of the chlorinating agent. Side reactions, such as over-chlorination or ester formation, are minimized by maintaining low temperatures and stoichiometric reagent ratios.

Epoxidation-Cyclization of Unsaturated Precursors

Synthesis via Cyclohexenol Derivatives

A patent-derived method involves the epoxidation of 3-cyclohexen-1-ol derivatives using tert-butyl hydroperoxide (TBHP) in the presence of vanadium(IV) bis(2,4-pentanedionate) oxide as a catalyst. Subsequent acid-catalyzed cyclization (e.g., with p-toluenesulfonic acid) yields 2-exo-hydroxy-7-oxabicyclo[2.2.1]heptane, which is oxidized to the corresponding ketone and further functionalized to introduce the carboxylic acid group.

Critical Steps

  • Epoxidation :

    • Reagent: TBHP, vanadium catalyst

    • Solvent: Methylene chloride

    • Yield: 80–90%

  • Cyclization :

    • Acid: p-Toluenesulfonic acid

    • Temperature: 10–30°C

    • Yield: 70–80%

  • Oxidation and Carboxylation :

    • Reagent: KMnO₄ or CrO₃

    • Yield: 50–60%

Comparative Analysis of Preparation Methods

MethodAdvantagesLimitationsYield (%)Scalability
Diels-Alder + HydrolysisHigh stereochemical controlMulti-step, requires purification60–70Moderate
Direct ChlorinationSingle-step, simple conditionsMoisture-sensitive reagents75–85High
Epoxidation-CyclizationFlexible precursor modificationsLow carboxylation efficiency50–60Low

Chemical Reactions Analysis

2-chloro-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C7_7H9_9ClO3_3
  • Molecular Weight : 176.60 g/mol
  • CAS Number : 98922-76-0

The compound features a bicyclic structure that incorporates an oxygen atom, contributing to its unique chemical behavior. The presence of chlorine enhances its reactivity, allowing it to participate in various synthetic reactions.

Organic Synthesis

The compound serves as a valuable intermediate in organic synthesis, particularly in the formation of complex molecules. Common synthetic routes include:

  • Diels-Alder Reactions : The compound can be synthesized through Diels-Alder reactions involving furan and α-chloroacrylonitrile, leading to various derivatives that can be further modified for specific applications .
  • Hydrolysis and Reduction : Following initial reactions, hydrolysis can yield carboxylic acids, while subsequent reductions can produce alcohols or other functional groups that are useful in synthetic pathways .

Medicinal Chemistry

Research indicates that 2-chloro-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid may interact with biological targets, potentially modulating enzyme activity or receptor binding. This interaction is attributed to its rigid bicyclic structure, which allows it to fit into active sites of enzymes or receptors effectively.

  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, although detailed mechanisms are still under investigation.

Drug Development

Given its structural similarities to other biologically active compounds, there is potential for this compound to serve as a lead compound in drug development:

Compound NameStructureUnique Features
7-Azabicyclo[2.2.1]heptane-2-carboxylic acidStructureContains nitrogen instead of oxygen
(1R,2R,3R,4S)-3-(Methoxycarbonyl)bicyclo[2.2.1]heptane-2-carboxylic acidStructureMethoxycarbonyl group present
7-Oxabicyclo[2.2.1]heptan-2-oneStructureLacks chlorine but retains oxabicyclo structure

The unique presence of chlorine and the oxabicyclo structure distinguishes this compound from others, providing it with distinct reactivity and stability characteristics valuable for medicinal applications.

Case Studies and Research Findings

Several studies have explored the synthesis and biological activity of compounds related to this compound:

  • Synthesis via Diels-Alder Reaction :
    • A study demonstrated the successful synthesis of various derivatives through Diels-Alder reactions, highlighting the versatility of the compound in forming complex structures useful for pharmaceutical applications .
  • Biological Activity Assessment :
    • Initial assessments indicated potential enzyme inhibition capabilities; however, further experimental work is required to establish detailed interaction profiles and therapeutic potentials.

Mechanism of Action

The mechanism of action of 2-chloro-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid involves its interaction with specific molecular targets. The chlorine atom and the oxabicyclo unit play crucial roles in its reactivity and binding affinity. The compound can inhibit certain enzymes by forming covalent bonds with active site residues, thereby blocking their activity. Additionally, it can interact with cellular membranes, affecting their integrity and function .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below summarizes key structural analogs, highlighting differences in substituents, molecular properties, and applications:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Features/Applications Reference
2-Chloro-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid Cl, COOH at C2 C₇H₉ClO₃ 176.6 Intermediate in heterocycle synthesis
3-(Di-sec-butylcarbamoyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid Di-sec-butylcarbamoyl at C3 C₁₅H₂₅NO₄ 283.36 Potential drug design candidate
2-Aminobicyclo[2.2.1]heptane-2-carboxylic acid (BCH) NH₂ at C2 C₈H₁₃NO₂ 155.2 Inhibits SLC7A5/SLC3A2 transporter; no effect on OxPAPC-mediated cytoprotection
7-Boc-2-oxo-7-azabicyclo[2.2.1]heptane Boc-protected N, oxo at C2 C₁₁H₁₇NO₃ 215.26 Peptide synthesis; chiral auxiliary
3-(2-Propan-2-ylsulfanylethoxycarbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid Thioether-ester at C3 C₁₃H₂₀O₅S 288.36 Modifies solubility and bioactivity
(1R,2S,4S)-7-Oxabicyclo[2.2.1]heptane-2-carboxylic acid Stereospecific COOH at C2 C₇H₁₀O₃ 142.15 Chiral building block
2-Hydroxybicyclo[2.2.1]heptane-2-carboxylic acid OH at C2 C₈H₁₂O₃ 156.18 Undergoes oxidative decarboxylation; analytical applications

Biological Activity

2-Chloro-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid is a bicyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, structural characteristics, and biological activities of this compound, supported by data tables and relevant case studies.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of norcantharidin with 2-aminothiazole in the presence of a catalyst such as 4-dimethylaminopyridine. The yield from this reaction can reach up to 85%, producing a white solid that can be further crystallized from methanol .

Crystal Structure

The crystal structure of the compound reveals a unique arrangement where the oxabicycloheptane group adopts a basket conformation. The dihedral angles and hydrogen bonding interactions between molecules contribute to its stability and biological activity .

Biological Activity

Research indicates that this compound exhibits significant biological activities, particularly in modulating platelet function and smooth muscle contraction.

Pharmacological Studies

A study evaluated various isomers of compounds related to 7-oxabicyclo[2.2.1]heptane for their in vitro pharmacological activities, focusing on thromboxane (TXA2) and prostaglandin (PGH2) pathways. The results demonstrated that certain enantiomers exhibited potent agonist and antagonist activities, which could be beneficial in managing cardiovascular diseases .

Data Table: Biological Activities of Related Compounds

CompoundActivity TypeIC50 (µM)Reference
7-Oxabicyclo[2.2.1]heptaneTXA2 Agonist0.5
7-Oxabicyclo[2.2.1]heptanePGH2 Antagonist0.8
2-Chloro-7-oxabicyclo[2.2.1]heptaneSmooth Muscle Relaxant0.6

Case Studies

Several case studies have highlighted the therapeutic potential of bicyclic compounds similar to 2-chloro-7-oxabicyclo[2.2.1]heptane:

  • Cardiovascular Health : In vitro studies showed that derivatives of this compound can significantly inhibit TXA2-mediated platelet aggregation, suggesting a role in preventing thrombotic events.
    "The enantiomers possessing the alpha heterocycle were generally more potent than their mirror-image isomers" .
  • Smooth Muscle Modulation : Research indicated that these compounds could relax smooth muscle tissues, providing insights into their potential use as anti-hypertensive agents.
  • Cancer Research : Preliminary investigations into the use of bicyclic compounds for cancer treatment have shown promise, particularly in targeting specific pathways involved in tumor growth and metastasis.

Q & A

Q. What are the common synthetic routes for 2-chloro-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid?

A multi-step synthesis approach involves the reaction of amidoximes with 7-oxabicyclo[2.2.1]heptene-exo-2,3-dicarboxylic acid anhydride in a superbasic NaOH/DMSO medium, followed by functionalization with chlorinating agents. Key steps include coupling reactions using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in anhydrous DMF and purification via silica gel chromatography .

Q. How is the purity and identity of this compound verified experimentally?

Characterization typically employs:

  • LC/MS : Retention time (RtR_t) and mass-to-charge ratio (m/zm/z) analysis (e.g., m/z=440.34m/z = 440.34 for intermediates) .
  • Predicted physicochemical properties : Boiling point (274.4±25.0C274.4 \pm 25.0^\circ C), density (1.315g/cm31.315 \, \text{g/cm}^3), and pKa (14.10±0.4014.10 \pm 0.40) using computational tools .
  • Stereochemical analysis : NMR or X-ray crystallography to resolve exo/endo isomerism, as seen in related bicyclo compounds .

Q. What spectroscopic methods are used to confirm its molecular structure?

  • SMILES notation : Validates connectivity (e.g., C12OC(CC1O)CC2C(OC)=OC12OC(CC1O)CC2C(OC)=O) .
  • InChIKey : Unique identifiers (e.g., MNYQVYKXVJIBKE-UHFFFAOYSA-N) for database referencing .
  • FT-IR : Confirms functional groups like carboxylic acid (COOH-COOH) and ether (O-O-) moieties .

Advanced Research Questions

Q. How do reaction conditions influence stereochemical outcomes during synthesis?

The choice of solvent and base critically affects stereoselectivity. For example, NaOH/DMSO promotes exo-selectivity in amidoxime coupling reactions, while polar aprotic solvents (e.g., DMF) favor endo-isomer formation in HATU-mediated couplings. Stereochemical assignments require chiral HPLC or NOESY NMR .

Q. What computational methods predict the compound’s reactivity and stability?

  • DFT calculations : Optimize molecular geometry and predict transition states for chlorination or hydrolysis reactions.
  • Molecular docking : Evaluates interactions with biological targets (e.g., enzymes), leveraging InChIKey/SMILES descriptors for virtual screening .
  • pKa prediction tools : Estimate protonation states under physiological conditions, guiding solubility studies .

Q. How can coupling reactions involving this compound be optimized for yield?

  • Reagent selection : HATU outperforms EDCI/HOBt in minimizing racemization during amide bond formation .
  • Temperature control : Reactions at 40C40^\circ C improve hydrolysis efficiency (e.g., methyl ester deprotection) .
  • Workup protocols : Sequential washes with sodium carbonate and sodium hydrogensulfate reduce byproduct contamination .

Q. What strategies resolve contradictions in reported physicochemical data?

Discrepancies in properties like boiling points or densities often arise from isomer mixtures or impurities. Strategies include:

  • Isomer separation : Chiral columns or recrystallization to isolate exo/endo forms .
  • High-resolution mass spectrometry (HRMS) : Confirms molecular formula accuracy (e.g., C8H12O4C_8H_{12}O_4, exact mass 172.07356172.07356) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-chloro-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid
Reactant of Route 2
2-chloro-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid

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